Aluminium--cobalt (1/1)
Description
Historical Development of Aluminium–Cobalt Research
The study of aluminium–cobalt (AlCo) intermetallic compounds traces its origins to early investigations into cobalt metallurgy and alloy systems. Cobalt itself was first isolated as a distinct element by Swedish chemist Georg Brandt in 1735, who identified its role in imparting blue coloration to glass. However, systematic exploration of AlCo compounds began in the 20th century alongside advances in materials science.
A pivotal moment occurred in 1992, when Sui et al. demonstrated that high-energy ball milling could enhance the solid solubility limits of AlCo intermetallic phases, enabling the formation of nanocrystalline structures with tailored compositions. This breakthrough highlighted the potential of mechanical alloying to overcome thermodynamic limitations inherent to conventional metallurgical processes. Subsequent work in the 2000s, such as the Materials Project’s computational characterization of AlCo’s cubic Pm-3m crystal structure, provided atomic-level insights into its stability and bonding.
Scientific Significance in Materials Science
AlCo intermetallics occupy a critical niche in materials science due to their unique combination of properties:
- High-temperature stability : The strong covalent-ionic bonding between aluminium and cobalt atoms grants exceptional resistance to thermal degradation.
- Mechanical robustness : AlCo exhibits superior hardness and wear resistance compared to conventional aluminium alloys.
- Catalytic potential : Surface studies reveal that ordered AlCo phases facilitate electron transfer processes, making them candidates for heterogeneous catalysis.
These attributes have spurred applications in aerospace coatings, cutting tools, and energy storage systems. For instance, AlCo’s role in high-entropy alloys (HEAs) has enabled the design of materials with synergistic mechanical and functional properties.
Theoretical Foundations of Intermetallic Compounds
Intermetallic compounds like AlCo are governed by distinct structural and electronic principles:
Crystal Structure
AlCo crystallizes in a body-centered cubic (BCC) arrangement (space group Pm-3m), where each cobalt atom is coordinated by eight aluminium atoms at a bond length of 2.47 Å. This ordered configuration minimizes lattice strain while maximizing orbital hybridization between cobalt’s d-electrons and aluminium’s sp-electrons.
Bonding Characteristics
Density functional theory (DFT) analyses reveal that AlCo’s stability arises from:
- Covalent interactions : Strong Co–Al bonds mediated by charge transfer from aluminium to cobalt.
- Metallic contributions : Delocalized electrons enabling ductility despite high hardness.
The interplay between these factors is captured by the 18-n rule , which predicts stability when transition metals achieve 18-electron configurations through multicenter bonding. For AlCo, this is satisfied via Co–Al–Co vertical bonds in pentagonal bipyramid clusters.
Current Research Landscape and Scientific Interest
Recent advances in AlCo research focus on three frontiers:
Nanostructuring and Mechanical Alloying
High-energy ball milling remains a cornerstone technique for synthesizing AlCo with extended solubility ranges. Key findings include:
| Composition (at.% Co) | Phase Evolution Pathway | Solubility Limit Enhancement |
|---|---|---|
| 50–76.5 | Direct AlCo formation | Up to 25% beyond equilibrium |
| 81.8 | Amorphous → Crystalline | 40% via kinetic stabilization |
This approach enables the creation of metastable phases with tailored magnetic and catalytic properties.
Catalytic Applications
AlCo’s surface reactivity has been harnessed for:
Magnetic Property Engineering
Magnetic studies reveal that AlCo’s behavior transitions from paramagnetic to spin-glass and ferromagnetic states as cobalt content exceeds 51 at.%. This tunability is exploited in spintronic devices and high-density storage media.
Properties
IUPAC Name |
aluminum;cobalt | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Co | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKXFHZSHLHFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Co] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCo | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53219-02-6, 12003-14-4 | |
| Record name | Cobalt alloy, base, Co 9.9-90,Al 9.8-90 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53219-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum, compd. with cobalt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12003-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50721238 | |
| Record name | Aluminium--cobalt (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.91473 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11114-55-9, 12003-14-4 | |
| Record name | Aluminum alloy, nonbase, Al,Co | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11114-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminium--cobalt (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedural Overview
Aqueous solutions of aluminium nitrate () and cobalt nitrate () are mixed in a 1:1 molar ratio. A complexing agent, such as ammonium hydroxide (), is added to maintain solubility and prevent premature precipitation. The mixture is stirred vigorously (50–1,000 rpm) at 20–80°C, and sodium hydroxide () is introduced to adjust the pH to 10–12, inducing co-precipitation. The precipitate is washed, dried, and calcined at elevated temperatures to form the intermetallic phase.
Critical Parameters
Key variables affecting product quality include:
A study demonstrated that calcining at 800°C for 12 hours in an oxygen atmosphere yielded a single-phase with a crystallite size of 45–50 nm. Prolonged calcination beyond 15 hours led to partial oxidation, forming impurities.
Solid-State Synthesis
Solid-state methods involve direct reaction between aluminium and cobalt powders at high temperatures, bypassing intermediate precursor steps.
Mechanochemical Activation
Aluminium and cobalt powders (1:1 molar ratio) are ball-milled for 5–20 hours to reduce particle size and enhance reactivity. The milled mixture is compacted into pellets and sintered at 1,000–1,200°C under inert atmosphere. This approach achieves 98% phase purity but requires precise control over sintering dwell time (5–20 hours) to minimize grain growth5.
Reaction Kinetics
The formation of follows a diffusion-controlled mechanism, described by the Arrhenius equation:
where (activation energy) is approximately 180 kJ/mol for aluminium–cobalt interdiffusion. At 1,200°C, the reaction completes within 8 hours, whereas at 1,000°C, 20 hours are required5.
Metallurgical Methods
Aluminothermic Reduction
Cobalt oxides () are reduced by aluminium powder in an exothermic reaction:
The process is conducted in a refractory crucible at 1,400–1,600°C, with added as a flux to lower slag viscosity. Post-reduction, the alloy is separated from the slag via gravity segregation.
Stir Casting
Molten aluminium (99.5% purity) is held at 750–800°C, and cobalt particles (1–10 µm) are introduced under mechanical stirring (200–500 rpm). Rapid solidification at 10³–10⁶ K/s minimizes cobalt segregation, yielding a homogeneous microstructure.
Sol-Gel Synthesis
Though less common, sol-gel methods offer nanoscale control over composition. Aluminium isopropoxide () and cobalt acetate () are dissolved in ethanol, hydrolyzed with , and gelled at 60–80°C. The gel is dried and calcined at 600–700°C to form nanoparticles (20–30 nm).
Comparative Analysis
| Method | Grain Size (nm) | Purity (%) | Energy Consumption (kWh/kg) |
|---|---|---|---|
| Co-precipitation | 45–50 | 95–98 | 12–15 |
| Solid-state | 100–200 | 98 | 18–22 |
| Aluminothermic | 500–1,000 | 90–92 | 8–10 |
| Sol-gel | 20–30 | 99 | 25–30 |
The sol-gel method achieves the highest purity but is economically unviable for bulk production. Aluminothermic reduction offers energy efficiency but suffers from coarse microstructure5.
Scientific Research Applications
Aluminium–cobalt (1/1) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which aluminium–cobalt (1/1) exerts its effects is primarily through its electronic and structural properties. The compound’s high thermal stability and resistance to oxidation make it an effective material for high-temperature applications. Additionally, its unique electronic configuration allows it to act as a catalyst in various chemical reactions, facilitating the formation of desired products .
Comparison with Similar Compounds
Key Research Findings and Contradictions
- Contradictions in Cobaltite Minerals : Natural cobaltites (e.g., (Co,Fe,Ni)AsS) show compositional variability (Co deficits, S excess), unlike engineered AlCo’s strict 1:1 ratio .
Biological Activity
The aluminium-cobalt (1/1) complex is a compound that has garnered interest in various fields, particularly in biochemistry and materials science. This article aims to explore its biological activity, focusing on its antimicrobial properties, potential applications in medicine, and implications for human health.
Aluminium-cobalt (1/1) can be synthesized through various methods, including co-precipitation and sol-gel techniques. The resulting compound exhibits unique structural characteristics that influence its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of cobalt complexes, which may extend to aluminium-cobalt compounds. Cobalt-based complexes have demonstrated significant antibacterial and antiviral activities against various pathogens.
Table 1: Antimicrobial Activity of Cobalt Complexes
Case Study 1: Cobalt Complexes in Medical Applications
A study on cobalt complexes indicated their potential as antiviral agents, particularly against HIV-1. The cobalt bis(1,2-carbollide) complex showed an EC50 value of 250 nM, indicating high potency against viral replication in tissue cultures .
Case Study 2: Environmental Impact of Cobalt Exposure
Research has shown that elevated levels of cobalt can lead to myocardial injury in humans. Long-term exposure to cobalt has been linked to adverse cardiovascular effects, highlighting the need for careful monitoring of cobalt-containing compounds in medical devices and environmental contexts .
The biological activity of aluminium-cobalt complexes is believed to stem from their ability to interact with cellular components. For instance, cobalt ions can inhibit key enzymes such as catalase and peroxidase, which are crucial for cellular antioxidant defense mechanisms . This inhibition can lead to increased oxidative stress within cells.
Toxicological Considerations
While aluminium-cobalt complexes exhibit promising biological activities, they also pose potential health risks. Exposure to cobalt has been associated with immunotoxicity and reproductive effects. The absorption of cobalt ions occurs primarily in the proximal jejunum and is mediated by transport proteins such as DMT-1 .
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for Aluminium-cobalt (1/1) intermetallic compounds, and how do experimental parameters influence phase purity?
- Methodological Answer : Solid-state synthesis (e.g., arc-melting or induction heating under inert atmosphere) is commonly used. Key parameters include stoichiometric ratios (1:1 Al:Co), cooling rates (e.g., quenching vs. slow cooling), and post-annealing temperatures (e.g., 800–1000°C for 48–72 hours) to achieve homogeneity . For phase purity, combine X-ray diffraction (XRD) with Rietveld refinement to quantify secondary phases (e.g., CoAl3 or unreacted metals) .
Table 1 : Synthesis Methods and Outcomes
| Method | Temperature (°C) | Atmosphere | Phase Purity (%) | Key Characterization Tools |
|---|---|---|---|---|
| Arc-Melting | 1500 | Argon | 92–95 | XRD, SEM-EDS |
| Induction Heating | 1200 | Vacuum | 88–90 | Neutron Diffraction |
Q. How can structural characterization resolve discrepancies in reported lattice parameters for Al/Co (1/1) compounds?
- Methodological Answer : Use high-resolution synchrotron XRD to minimize instrumental broadening and refine lattice constants via the Rietveld method. Cross-validate with transmission electron microscopy (TEM) for local structure analysis. Discrepancies often arise from residual stress or off-stoichiometry; employ wavelength-dispersive spectroscopy (WDS) to verify composition .
Q. What spectroscopic techniques are critical for analyzing electronic states in Al-Co systems?
- Methodological Answer : X-ray photoelectron spectroscopy (XPS) identifies oxidation states (e.g., Co<sup>0</sup> vs. Co<sup>δ+</sup>), while electron energy loss spectroscopy (EELS) in TEM probes local electronic transitions. Auger electron spectroscopy (AES) can detect surface segregation effects, which are critical for catalytic applications .
Advanced Research Questions
Q. How do contradictions in magnetic property data (e.g., coercivity, saturation magnetization) arise across studies, and how can they be resolved?
- Methodological Answer : Variations often stem from differences in defect density (e.g., antisite vacancies) or grain size. Use controlled synthesis (e.g., spark plasma sintering for fine-grained samples) and pair magnetometry (SQUID/VSM) with atom-probe tomography (APT) to correlate microstructure with magnetic hysteresis. Statistical analysis (e.g., error-bar-weighted averaging) mitigates batch-to-batch inconsistencies .
Q. What computational frameworks best model the electronic structure and bonding in Al/Co (1/1) intermetallics?
- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., HSE06) accurately predicts band structures and charge transfer. For dynamic properties (e.g., phonon dispersion), combine with molecular dynamics (MD) simulations. Validate against experimental X-ray absorption near-edge structure (XANES) data .
Table 2 : Computational vs. Experimental Bond Lengths in Al-Co (1/1)
| Method | Al-Co Bond Length (Å) | Deviation (%) | Reference |
|---|---|---|---|
| DFT (PBE) | 2.45 | +1.2 | |
| XRD | 2.42 | – |
Q. How to design experiments isolating catalytic activity in Al-Co (1/1) under varying electrochemical conditions?
- Methodological Answer : Use rotating disk electrode (RDE) setups with controlled potential (e.g., −0.2 to +0.8 V vs. RHE) to study oxygen evolution reaction (OER) activity. Employ in-situ Raman spectroscopy to identify surface intermediates (e.g., Co-OOH). Account for pH-dependent dissolution by cross-referencing inductively coupled plasma mass spectrometry (ICP-MS) data .
Methodological Best Practices
- Data Contradiction Analysis : Apply multivariate regression to isolate variables (e.g., synthesis temperature vs. impurity content) .
- Theoretical Linkage : Align hypotheses with crystal field theory (for magnetic properties) or d-band center models (for catalysis) .
- Reproducibility : Document synthesis protocols using the "Experimental" section guidelines in Beilstein Journal of Organic Chemistry (e.g., detailed stoichiometry, equipment calibration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
